![molecular formula C13H19BO3 B580714 4-(Cyclohexyloxy)methylphenylboronic acid CAS No. 1221823-93-3](/img/structure/B580714.png)
4-(Cyclohexyloxy)methylphenylboronic acid
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Overview
Description
“4-(Cyclohexyloxy)methylphenylboronic acid” is a chemical compound with the CAS Number: 1221823-93-3. It has a molecular weight of 234.1 . The IUPAC name for this compound is 4-[(cyclohexyloxy)methyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for “4-(Cyclohexyloxy)methylphenylboronic acid” is 1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Asymmetric Catalysis
A notable application of arylboronic acids, including derivatives similar to 4-(cyclohexyloxy)methylphenylboronic acid, is in asymmetric catalysis. For instance, chiral amidomonophosphine-rhodium(I) catalysts facilitate the asymmetric 1,4-addition reaction of arylboronic acids with cycloalkenones, producing 3-arylcycloalkanones with high enantioselectivity and yields. This reaction underscores the utility of arylboronic acids in synthesizing optically active compounds, which are crucial in pharmaceuticals and fine chemicals (Kuriyama & Tomioka, 2001). Additionally, the hemilabile nature of certain ligands in rhodium(I) complexes, as demonstrated in the asymmetric 1,4-addition of arylboronic acids to cycloalkenones, highlights the role of arylboronic acids in facilitating reactions with significant stereochemical control (Kuriyama et al., 2002).
Supramolecular Chemistry
In supramolecular chemistry, arylboronic acids are employed in the self-assembly of complex structures. For instance, reactions of certain cobaloximes with 3-aminophenylboronic acid in water produce supramolecular triangles and polymers, showcasing the ability of arylboronic acids to engage in coordination and hydrogen bonding, leading to well-defined geometric structures (Dreos et al., 2002).
Organic Synthesis
Arylboronic acids are pivotal in organic synthesis, exemplified by the Cu-catalyzed hydroarylation of methyl phenylpropiolates with arylboronic acids. This method enables the synthesis of 4-arylcoumarins, a class of compounds with various biological activities. The versatility of arylboronic acids in facilitating carbon-carbon bond formation under mild conditions underscores their importance in constructing complex organic molecules (Yamamoto & Kirai, 2008).
Spectroscopy and Radical Chemistry
The study of methylcyclohexoxy radicals, including those derived from cyclohexoxy compounds similar to 4-(cyclohexyloxy)methylphenylboronic acid, through jet-cooled laser-induced fluorescence spectroscopy, reveals insights into their structures and dynamics. This research is crucial for understanding the role of such radicals in atmospheric chemistry and their potential applications in understanding radical behavior in various chemical environments (Lin et al., 2012).
Density Functional Theory (DFT) Studies
DFT studies on the addition of arylboronic acids to cyclohexenone catalyzed by chiral 1,4-diene-Rh(I) catalysts provide insights into the regio- and enantioselectivity of such reactions. Understanding the thermodynamics and kinetics of these reactions through computational studies aids in the rational design of catalysts and reaction conditions for achieving desired selectivity in synthetic chemistry (Kantchev, 2011).
Mechanism of Action
Target of Action
The primary target of 4-(Cyclohexyloxy)methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of 4-(Cyclohexyloxy)methylphenylboronic acid can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
[4-(cyclohexyloxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJIFPBSHMFGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681337 |
Source
|
Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)methylphenylboronic acid | |
CAS RN |
1221823-93-3 |
Source
|
Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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